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molecular formula C12H11NO3S B8487407 Methyl 6-methylthio-4[1H]quinolon-2-carboxylate

Methyl 6-methylthio-4[1H]quinolon-2-carboxylate

Cat. No. B8487407
M. Wt: 249.29 g/mol
InChI Key: KHCUWUWAQWZEIG-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Treatment of methyl 6-methylthio-4-oxo-1,4-dihydroquinoline-2-carboxylate (2.0 g) with sodium hydroxide (1.29 g), as described in Example 1c, gave 6-methylthio-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (1.6 g), m.p. 256°-257° C. δ (360 MHz, DMSO-d6) 2.55 (3H, s, CH3S), 6.65 (1H, s, 3-H), 7.62 (1H, dd, 7-H), 7.83 (1H, d, 5-H) and 7.90 (1H, d, 8-H). (Found: C, 54.08; H, 4.19; N, 5.72% C11H9NO3S.0.5H2O requires C, 54.09; H. 4.13; N. 5.72%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15]C)=[O:14])=[CH:7][C:6]2=[O:17].[OH-].[Na+]>>[CH3:1][S:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([OH:15])=[O:14])=[CH:7][C:6]2=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CSC=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C2C(C=C(NC2=CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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